REACTION_CXSMILES
|
Cl[C:2]([F:10])([F:9])[C:3]([O:5]CC=C)=[O:4].[CH3:11][Si](C)(C)Cl.II.[C:18](#N)[CH3:19]>[Zn]>[F:10][C:2]([F:9])([CH2:11][CH:18]=[CH2:19])[C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC=C)(F)F
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Name
|
|
Quantity
|
96.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
42.2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The zinc salt which has precipitated
|
Type
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FILTRATION
|
Details
|
is filtered off
|
Type
|
EXTRACTION
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Details
|
The dark brown aqueous phase, extracted with pentane
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After the organic phase has been dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator (RE), the residue
|
Type
|
DISTILLATION
|
Details
|
is distilled in vacuo
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)O)(CC=C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |